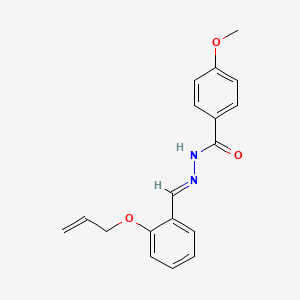
N'-(2-(Allyloxy)benzylidene)-4-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-(Allyloxy)benzylidene)-4-methoxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an allyloxy group attached to a benzylidene moiety and a methoxy group attached to a benzohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Allyloxy)benzylidene)-4-methoxybenzohydrazide typically involves the condensation reaction between 2-(allyloxy)benzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(2-(Allyloxy)benzylidene)-4-methoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-(Allyloxy)benzylidene)-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The allyloxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may be explored for its potential as a pharmacophore in drug design, particularly for its hydrazone linkage, which is known to exhibit various biological activities.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or coordination complexes.
Biological Studies: The compound can be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N’-(2-(Allyloxy)benzylidene)-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with biological targets, such as enzymes or receptors, modulating their activity. The allyloxy and methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-(Allyloxy)benzylidene)-4-hydroxybenzohydrazide
- N’-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide
- N’-(2-(Allyloxy)benzylidene)-3,4,5-trimethoxybenzohydrazide
Uniqueness
N’-(2-(Allyloxy)benzylidene)-4-methoxybenzohydrazide is unique due to the presence of both allyloxy and methoxy groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
303083-86-5 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H18N2O3/c1-3-12-23-17-7-5-4-6-15(17)13-19-20-18(21)14-8-10-16(22-2)11-9-14/h3-11,13H,1,12H2,2H3,(H,20,21)/b19-13+ |
InChI Key |
HSTODEZSGYYFIE-CPNJWEJPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OCC=C |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















